molecular formula C24H27N3O6 B11381689 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11381689
M. Wt: 453.5 g/mol
InChI Key: YBFHKDGOLLTHPA-UHFFFAOYSA-N
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Description

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-c]pyrazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[3,4-c]pyrazole core.

    Functional Group Introduction:

    Final Assembly: The final step involves the coupling of the core structure with the desired substituents to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines, depending on the functional groups present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled temperature and solvent conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

This compound can be used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its multiple functional groups allow for the attachment of various tags or labels.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It can be screened for activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-hydroxy-4,6-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
  • 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Uniqueness

The uniqueness of 3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one lies in its combination of functional groups and the specific arrangement of its atoms. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H27N3O6

Molecular Weight

453.5 g/mol

IUPAC Name

3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C24H27N3O6/c1-12-8-13(2)18(15(29)9-12)20-19-21(26-25-20)24(30)27(6-7-28)22(19)14-10-16(31-3)23(33-5)17(11-14)32-4/h8-11,22,28-29H,6-7H2,1-5H3,(H,25,26)

InChI Key

YBFHKDGOLLTHPA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)O)C2=NNC3=C2C(N(C3=O)CCO)C4=CC(=C(C(=C4)OC)OC)OC)C

Origin of Product

United States

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